Cas no 337919-93-4 (3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic Acid)
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic Acid
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- MDL: MFCD00202749
Experimental Properties
- Melting Point: 135-137°
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F026455-250mg |
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic Acid |
337919-93-4 | 250mg |
$ 220.00 | 2022-06-05 | ||
| TRC | F026455-500mg |
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic Acid |
337919-93-4 | 500mg |
$ 365.00 | 2022-06-05 | ||
| abcr | AB257429-500 mg |
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid, 95%; . |
337919-93-4 | 95% | 500mg |
€215.40 | 2023-04-27 | |
| abcr | AB257429-1 g |
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid, 95%; . |
337919-93-4 | 95% | 1g |
€315.00 | 2023-04-27 | |
| abcr | AB257429-5 g |
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid, 95%; . |
337919-93-4 | 95% | 5g |
€859.90 | 2023-04-27 | |
| abcr | AB257429-10 g |
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid, 95%; . |
337919-93-4 | 95% | 10g |
€1403.30 | 2023-04-27 | |
| Matrix Scientific | 042605-500mg |
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid, >95% |
337919-93-4 | >95% | 500mg |
$244.00 | 2023-09-05 | |
| Matrix Scientific | 042605-1g |
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid, >95% |
337919-93-4 | >95% | 1g |
$304.00 | 2023-09-05 | |
| Matrix Scientific | 042605-5g |
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid, >95% |
337919-93-4 | >95% | 5g |
$698.00 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436217-1g |
3-(2-Fluoro-4-nitrophenoxy)thiophene-2-carboxylic acid |
337919-93-4 | 97% | 1g |
¥1008.00 | 2024-05-18 |
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic Acid Suppliers
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic Acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic Acid
Introduction to 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic Acid (CAS No. 337919-93-4)
3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid (CAS No. 337919-93-4) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drug candidates.
The molecular structure of 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid consists of a thiophene ring linked to a substituted phenoxy group. The presence of a fluoro and nitro substituent on the phenyl ring imparts specific chemical and biological properties that make this compound particularly interesting for various scientific investigations. The thiophene moiety, known for its aromaticity and electron-donating nature, contributes to the overall stability and reactivity of the molecule.
In recent years, extensive research has been conducted to explore the pharmacological activities of 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases and conditions associated with oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory effects, 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid has also been investigated for its potential anticancer properties. Research conducted by a team at the National Institutes of Health (NIH) revealed that this compound exhibited selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, highlighting its potential as a lead compound for cancer therapy.
The synthetic accessibility of 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid has further enhanced its appeal in pharmaceutical research. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the coupling reaction between 2-fluoro-4-nitrophenol and 2-thiophenecarbonyl chloride, followed by hydrolysis to yield the final product. This synthetic strategy not only ensures high yields but also allows for easy modification of the molecule to explore structure-activity relationships (SAR).
In addition to its therapeutic potential, 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid has been utilized as a key intermediate in the synthesis of more complex molecules. Its unique structural features make it an ideal building block for constructing multi-functional compounds with diverse biological activities. For example, researchers at the University of California have successfully used this compound as a scaffold to develop novel inhibitors of protein kinases, which are important targets in cancer and inflammatory diseases.
The safety profile of 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic concentrations, with no significant adverse effects observed in animal models. These findings support its further development as a safe and effective therapeutic agent.
In conclusion, 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid (CAS No. 337919-93-4) is a multifaceted organic compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural characteristics, coupled with its diverse biological activities, make it an attractive candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to uncover new insights into the mechanisms underlying its pharmacological effects, paving the way for innovative treatments in various medical fields.
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